AZD5153, chemically named (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, is a synthetic small molecule designed to inhibit BET proteins. [] BET proteins, particularly BRD4, play a critical role in transcriptional regulation and have been implicated in various diseases, including cancer. [] AZD5153 is classified as a bivalent BET inhibitor due to its ability to bind simultaneously to two bromodomains within BET proteins. This bivalent binding contributes to its enhanced potency compared to monovalent inhibitors. [] AZD5153 is currently being investigated as a potential therapeutic agent for the treatment of cancer.
The synthesis of AZD5153 is detailed in the paper by Bamborough et al. [] It involves a multi-step process utilizing commercially available starting materials. While the paper outlines the overall synthetic route, specific details regarding reaction conditions and yields are not explicitly provided.
AZD5153 acts as a competitive inhibitor of BET proteins, particularly BRD4. [] It binds to the bromodomains within these proteins, preventing the recognition and binding of acetylated lysine residues on histones. [] This disruption of histone binding disrupts the formation of transcriptional complexes, leading to the downregulation of oncogenes, including c-Myc, which plays a crucial role in cancer cell growth and survival. []
AZD5153 has been investigated for its potential therapeutic application in cancer treatment. [] Preclinical studies have demonstrated that AZD5153 effectively inhibits tumor growth in various cancer models. [] Its ability to downregulate c-Myc expression contributes significantly to its anti-cancer activity. []
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1